3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid
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Overview
Description
3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid is a compound that combines the unique structural features of bicyclo[1.1.1]pentane and azetidine with the trifluoroacetic acid moiety. Bicyclo[1.1.1]pentane is known for its high strain and rigidity, making it an interesting scaffold in medicinal chemistry. Azetidine is a four-membered nitrogen-containing ring that is often used in pharmaceuticals for its bioactive properties. Trifluoroacetic acid is a strong acid commonly used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine typically involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Introduction of Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions where a suitable azetidine precursor reacts with the bicyclo[1.1.1]pentane derivative.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the compound, which can be done under acidic conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides rigidity and spatial orientation, which can influence the binding affinity and selectivity of the compound towards its targets. The azetidine ring can interact with biological receptors or enzymes, modulating their activity. Trifluoroacetic acid can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: These compounds share the bicyclo[1.1.1]pentane core but differ in the functional groups attached to it.
Azetidine Derivatives: Compounds containing the azetidine ring with various substituents.
Trifluoroacetic Acid Derivatives: Compounds that include the trifluoroacetic acid moiety.
Uniqueness
3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid is unique due to the combination of its structural features. The bicyclo[1.1.1]pentane core provides rigidity and three-dimensionality, the azetidine ring offers bioactivity, and the trifluoroacetic acid moiety enhances solubility and stability. This combination makes the compound a versatile and valuable tool in various scientific research applications .
Properties
Molecular Formula |
C10H14F3NO2 |
---|---|
Molecular Weight |
238.22 g/mol |
IUPAC Name |
3-(3-deuterio-1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13N.C2HF3O2/c1-6-2-8(1,3-6)7-4-9-5-7;3-2(4,5)1(6)7/h6-7,9H,1-5H2;(H,6,7)/i6D; |
InChI Key |
UIDOYWZDLIJZJC-FNZLVDGMSA-N |
Isomeric SMILES |
[2H]C12CC(C1)(C2)C3CNC3.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2CC1(C2)C3CNC3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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